2-Hydroxychlorpropamide Is the Dominant Human Urinary Metabolite vs. 3-Hydroxychlorpropamide – Quantitative Recovery Data
In humans receiving oral chlorpropamide (250 mg single dose), 2-hydroxychlorpropamide accounts for 43–69% of the administered dose excreted in urine, making it the principal metabolite [1]. By contrast, 3-hydroxychlorpropamide has not been quantified in human urine; the Human Metabolome Database (HMDB) lists its urinary status as 'Expected but not Quantified', indicating the absence of detectable levels under standard protocols [2].
| Evidence Dimension | Urinary metabolic recovery (% of administered dose) |
|---|---|
| Target Compound Data | 43–69% of daily chlorpropamide dose (2-hydroxychlorpropamide) |
| Comparator Or Baseline | 3-Hydroxychlorpropamide: not quantified in human urine (HMDB status 'Expected but not Quantified') |
| Quantified Difference | ≥43% absolute recovery vs. undetectable levels |
| Conditions | Human subjects, 250 mg oral chlorpropamide single dose; urine collection and HPLC-UV analysis |
Why This Matters
For any bioanalytical method quantifying chlorpropamide exposure, 2-hydroxychlorpropamide is the only metabolite that can accurately represent the major metabolic clearance pathway; use of 3-hydroxychlorpropamide or non-hydroxylated metabolites would grossly underestimate metabolic elimination.
- [1] Shon JH et al. Br J Clin Pharmacol. 2005;59(5):552-63. (Reports 43-69% urinary recovery of 2-OH-chlorpropamide). View Source
- [2] HMDB: 3-Hydroxychlorpropamide (HMDB0014025). Human Metabolome Database. View Source
